molecular formula C24H14ClN3O4 B4788193 2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

Cat. No.: B4788193
M. Wt: 443.8 g/mol
InChI Key: JGUIAJBUDQAZSF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a naphthalene moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Naphthalene Substitution: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.

    Chlorination and Nitration: The final steps involve the chlorination of the benzamide and the nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a fluorescent probe due to its aromatic structure.

    Medicine: It could be investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors. The benzoxazole ring and nitrobenzamide group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is unique due to the presence of the benzoxazole ring and nitrobenzamide group, which can impart specific chemical and physical properties not found in simpler analogs.

Properties

IUPAC Name

2-chloro-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClN3O4/c25-20-9-8-18(28(30)31)13-19(20)23(29)26-17-7-10-22-21(12-17)27-24(32-22)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUIAJBUDQAZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
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2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
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2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
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2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
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2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide
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2-chloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

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